2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .Scientific Research Applications
Synthesis and Molecular Studies
- The synthesis and regioselective hydrogenolysis of dioxane-type (9'-anthracenyl)methylene acetal of methyl 2,3-di-O-methyl-alpha-D-glucopyranoside have been demonstrated, with applications in studying the conformation of such compounds through high-temperature molecular dynamics simulations and Density Functional Theory (DFT) geometry optimizations (Jakab et al., 2009).
- A novel chlorinated tetracyclic compound, "(Z/E)-3-(1,8-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)acrylaldehyde," was synthesized and characterized, with theoretical studies and molecular docking suggesting its potential as an antidepressant-like compound (Sultan et al., 2017).
Photocatalytic and Electronic Properties
- The photocatalytic oxygenation of anthracenes, including the synthesis of oxygenation products from 9,10-dimethylanthracene under visible light irradiation, highlights the potential of these compounds in producing epidioxyanthracenes and exploring the mechanisms of such reactions (Kotani et al., 2004).
- The synthesis and properties of 9-anthraldehyde acetal of poly(vinyl alcohol) have been investigated, revealing insights into its kinetics, degree of acetalization, and interactions with electron donors, suggesting applications in materials science (Oshiro et al., 1973).
Antimicrobial and Biological Activity
- New amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide were synthesized and demonstrated antibacterial and antifungal activities, supporting the potential for further exploration of their antitumor and antioxidant actions (Zvarich et al., 2014).
Protective Groups and Synthetic Methodologies
- Anthraldehyde acetals have been shown to be useful as regioselective protecting groups for carbohydrates, offering advantages such as increased crystallinity and facilitation of purification due to their strong absorbance and fluorescence (Ellervik, 2003).
Properties
IUPAC Name |
2-[(2E)-2-methoxyiminoethyl]anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-18-9-8-11-6-7-14-15(10-11)17(20)13-5-3-2-4-12(13)16(14)19/h2-7,9-10H,8H2,1H3/b18-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHOLPACXJQMDW-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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